HPLC Correction Factor: 4-Amino Fluconazole Bromide vs. All Other EP Impurities (A–F)
In the most comprehensive head-to-head comparison of fluconazole impurity response factors published to date, 4-Amino Fluconazole Bromide (Impurity I) exhibited an HPLC-UV correction factor of 1.383 ± 0.119 (k=2), which is the highest among all six EP impurities evaluated and is nearly identical to Impurity D (1.382 ± 0.121) but markedly different from Impurities A (1.068), B (0.102), C (0.0582), and F (0.802) [1]. This means that at equal mass concentration, Impurity I produces a UV response approximately 38% greater than that of fluconazole itself, necessitating the use of this specific correction factor for accurate quantification [1].
| Evidence Dimension | HPLC-UV correction factor (ratio of impurity slope to API slope) |
|---|---|
| Target Compound Data | 1.383 ± 0.119 (Impurity I / 4-Amino Fluconazole Bromide) |
| Comparator Or Baseline | Impurity A: 1.068 ± 0.046; Impurity B: 0.102 ± 0.005; Impurity C: 0.0582 ± 0.0031; Impurity D: 1.382 ± 0.121; Impurity F: 0.802 ± 0.067; Fluconazole (API): 1.000 (by definition) |
| Quantified Difference | Impurity I correction factor is ~29% higher than Impurity A, ~13.6× higher than Impurity B, ~23.7× higher than Impurity C, and ~72% higher than Impurity F |
| Conditions | HPLC standard curve method; CERIL-column ODS (250 mm × 4.6 mm, 5 μm); gradient elution with 0.01 mol/L sodium acetate buffer (pH 5.0)–methanol (95:5) as mobile phase A and acetonitrile–methanol (60:40) as mobile phase B; detection at 261 nm; column temperature 30°C [1] |
Why This Matters
Procurement of the wrong impurity standard without applying the correct correction factor would result in systematic quantification errors ranging from ~29% to over 2,300%, directly compromising method accuracy and regulatory compliance.
- [1] Xiao T, Ma BF, Wang C, Yao SC, Feng YC, Ning BM. Evaluation on measurement uncertainty of correction factors of fluconazole impurities determined by HPLC standard curve method. Journal of China Pharmaceutical University. 2022;53(3):306-313. doi:10.11665/j.issn.1000-5048.20220308 View Source
